molecular formula C15H19NO5S B7160632 N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B7160632
M. Wt: 325.4 g/mol
InChI Key: QLLPBYCGKUJRRV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features The compound contains a benzodioxole moiety, a sulfonyl group, and a tetramethylcyclopropane carboxamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-14(2)12(15(14,3)4)13(17)16-22(18,19)9-5-6-10-11(7-9)21-8-20-10/h5-7,12H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPBYCGKUJRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The benzodioxole derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Cyclopropane Formation: The tetramethylcyclopropane moiety is synthesized separately through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.

    Coupling Reaction: The final step involves coupling the benzodioxole-sulfonyl derivative with the tetramethylcyclopropane carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme functions and pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzodioxole moiety may also interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide: Lacks the sulfonyl group, which may result in different chemical properties and biological activities.

    N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its reactivity and solubility.

Uniqueness

N-(1,3-benzodioxol-5-ylsulfonyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and tetramethylcyclopropane groups distinguishes it from other similar compounds, making it a valuable molecule for various applications.

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